吲哚啉-2-磺酸钠

描述

Synthesis Analysis

Molecular Structure Analysis

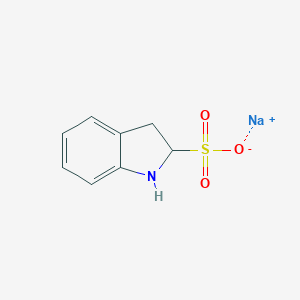

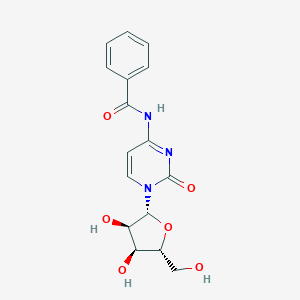

The molecular structure of sodium indoline-2-sulfonate and its derivatives features a core indoline unit with sulfonyl functional groups, providing a range of chemical reactivities. The structure is characterized by intramolecular hydrogen bonds and ionic interactions, which contribute to its stability and reactivity (Pelosi et al., 2006).

Chemical Reactions and Properties

Sodium indoline-2-sulfonate participates in various chemical reactions, including sulfonylation and amination, showcasing its versatility in organic synthesis. For example, copper(II)-catalyzed direct sulfonylation of C(sp(2))-H bonds with sodium sulfinates highlights the compound's role in synthesizing diverse aryl sulfones (Rao & Shi, 2015). Moreover, electrochemical oxidative amination of sodium sulfinates for sulfonamide synthesis demonstrates its potential in green chemistry applications (Jiang et al., 2016).

Physical Properties Analysis

The physical properties of sodium indoline-2-sulfonate derivatives, such as their amorphous nature and thermal stability, are significantly influenced by the degree of sulfonylation. These properties are critical for the application of these compounds in various domains, including materials science (Wang, Chen, & Xu, 1998).

科学研究应用

5-取代吲哚的合成

吲哚啉-2-磺酸钠用于合成褪黑素的5-取代类似物,褪黑素是一种松果体激素 . 制备前体5-取代吲哚非常重要,因为许多此类化合物已用于临床 .

吲哚-吲哚啉-吲哚合成序列

该化合物在“吲哚-吲哚啉-吲哚”合成序列中起着重要作用 . 在此序列中,吲哚与水性乙醇钠亚硫酸氢钠反应生成吲哚啉-2-磺酸钠 .

亲电取代

吲哚啉-2-磺酸钠作为一种取代的苯胺,在环氮原子的对位(吲哚环的5位)上经历亲电取代反应 .

1-乙酰基吲哚啉-2-磺酸钠的制备

该化合物用于制备1-乙酰基吲哚啉-2-磺酸钠 . 这是通过随后对吲哚啉-2-磺酸钠进行乙酰化来实现的 .

硫代磺酸酯、磺酰胺、硫醚和砜的合成

亚硫酸盐,包括吲哚啉-2-磺酸钠,是通过S–S、N–S和C–S键形成反应制备许多有价值的有机硫化合物的通用构件 .

乙烯基砜、烯丙基砜和β-酮砜的合成

安全和危害

While specific safety and hazard information for Sodium indoline-2-sulfonate is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

未来方向

Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds have been highlighted . This includes the use of different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles to synthesize either the indole nucleus or its derivatives .

作用机制

Target of Action

Sodium indoline-2-sulfonate is a synthetic compound that has been studied for its potential use in the synthesis of 5-substituted analogs of Melatonin . Melatonin is a pineal gland hormone implicated in many physiological and psychological problems . The primary targets of Sodium indoline-2-sulfonate are therefore likely to be the same as those of Melatonin and its analogs, which include various receptors in the central nervous system .

Mode of Action

The compound undergoes electrophilic substitution at the 5-position of the indole ring, which is para to the ring nitrogen . This is a major variation of the “Indole-Indoline-Indole” synthetic sequence . The substituted indole is regenerated upon treatment with a base .

Biochemical Pathways

The biochemical pathways affected by Sodium indoline-2-sulfonate are likely to be those involved in the physiological actions of Melatonin and its analogs . These could include pathways related to sleep regulation, immune function, and antioxidant defense . .

Pharmacokinetics

Given its use in the synthesis of 5-substituted indoles, its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by the specific chemical structure of the resulting indole compound .

Result of Action

The molecular and cellular effects of Sodium indoline-2-sulfonate’s action would be determined by the specific 5-substituted indole that is synthesized. For example, if the resulting compound is a Melatonin analog, it could have effects on sleep regulation, immune function, and antioxidant defense .

Action Environment

The action, efficacy, and stability of Sodium indoline-2-sulfonate can be influenced by various environmental factors. For instance, the compound was found to be unstable towards heat or water and reverted to indole . Therefore, the reaction conditions, such as temperature and solvent, can significantly impact the compound’s action and stability .

属性

IUPAC Name |

sodium;2,3-dihydro-1H-indole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNPRQKIWHMSOA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635468 | |

| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26807-68-1 | |

| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Sodium Indoline-2-Sulfonate in the synthesis of 5-substituted indoles?

A1: Although the exact mechanism is not detailed in the abstracts, the title "5-Substituted Indoles via Sodium-indoline-2-sulfonate. A Reexamination." [] suggests that this compound plays a crucial role in synthesizing a specific class of indoles. The term "reexamination" implies that this compound may have been previously explored for this purpose, and this research aims to provide updated or more in-depth insights into its use. It's likely that Sodium Indoline-2-Sulfonate acts as an intermediate or a starting material that can be selectively modified at the 5-position of the indole ring.

Q2: What could be the focus of "reexamining" the use of Sodium Indoline-2-Sulfonate in this context?

A2: The "reexamination" [] could be focused on several aspects, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)

![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)